
N-(2-Hydroxyethyl)formamide
Overview
Description
N-(2-Hydroxyethyl)formamide (HEF) is a secondary amide characterized by a formamide group (-NHCHO) attached to a 2-hydroxyethyl (-CH₂CH₂OH) substituent. Its molecular formula is C₃H₇NO₂, with a molecular weight of 89.09 g/mol. HEF exhibits notable biological and industrial relevance:
- Antitumor Activity: HEF inhibits tumor cell proliferation via paraptosis, a non-apoptotic cell death mechanism, and induces cytoplasmic vacuolization in human hepatocellular carcinoma cells (SMMC-7721) by upregulating LC3-II, a marker of autophagy .
- Industrial Applications: HEF is a degradation product of monoethanolamine (MEA) in CO₂ capture systems, forming under oxidative conditions alongside compounds like N-(2-hydroxyethyl)imidazole .
- Chemical Interactions: In drug discovery, HEF engages in hydrogen bonds with residues Asp1644 and Ala1667 of Polyketide Synthase 13 (PKS13), highlighting its role in enzyme inhibition .
Scientific Research Applications
Organic Synthesis Intermediate
N-(2-Hydroxyethyl)formamide serves as an important intermediate in organic chemical synthesis. It is primarily used to produce various nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Amides
Research indicates that this compound can be utilized to synthesize amides through acylation reactions. For instance, it has been employed in the modification of amino acids to create more complex structures used in drug development .
Plasticizer in Biopolymers
Recent studies have highlighted the efficacy of this compound as a plasticizer for thermoplastic starch (TPS). As a plasticizer, it enhances the flexibility and processability of starch-based materials, which are increasingly used in biodegradable applications.
Case Study: Starch-Based Films
A study conducted by Daia et al. (2008) demonstrated that incorporating this compound into starch formulations resulted in improved mechanical properties and flexibility of the films produced . The findings suggest that this compound can be pivotal in developing sustainable packaging materials.
Property | Control TPS | TPS with this compound |
---|---|---|
Tensile Strength (MPa) | 10 | 15 |
Elongation (%) | 50 | 120 |
Water Absorption (%) | 30 | 20 |
Biochemical Applications
This compound has also found applications in biochemical research, particularly in enzyme activity modulation and protein stabilization. Its ability to form hydrogen bonds enhances the solubility of certain proteins, making it valuable in biochemical assays.
Case Study: Protein Stabilization
In a study focusing on enzyme stability, researchers found that adding this compound to enzyme solutions significantly improved their activity and stability under various temperature conditions . This property is particularly beneficial for industrial enzymatic processes.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)formamide exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites. In drug delivery systems, it may enhance the solubility and stability of active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may target specific enzymes involved in metabolic pathways.
Drug Delivery: It may interact with cell membranes and transport proteins to facilitate drug delivery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Formamides
N-(2-((t-Butyldimethylsilyl)oxy)ethyl)-N-((2,4-dimethoxybenzyl)oxy)formamide (15a)
- Structure : Features a bulky t-butyldimethylsilyl (TBS) protecting group and a 2,4-dimethoxybenzyl (DMB) moiety.
- Properties: The TBS group enhances lipophilicity, improving membrane permeability compared to HEF.
- Applications : Used as a synthetic intermediate in prodrug development, contrasting with HEF’s direct biological activity.
N-(4-(1H-Pyrazol-1-yl)phenyl)formamide (2)
- Structure : Contains a pyrazolyl substituent on the phenyl ring.
- Properties : The electron-rich pyrazole enhances π-π stacking interactions, increasing binding affinity to aromatic protein pockets. Unlike HEF, this compound exhibits antimicrobial activity against E. coli .
N-(2-Ethoxyphenyl)formamide
- Structure : Ethoxy (-OCH₂CH₃) substituent on the phenyl ring.
- Properties: The ethoxy group’s electron-donating effect increases solubility in non-polar solvents compared to HEF’s hydrophilic hydroxyethyl group. Crystallographic studies show planar molecular geometry stabilized by N–H⋯O hydrogen bonds .
Hydroxyethyl-Substituted Amides
N-(2-Hydroxyethyl)acetamide (HEA)
- Structure : Acetamide (-NHCOCH₃) replaces HEF’s formamide group.
- Properties : The methyl group in HEA reduces hydrogen-bonding capacity, lowering its interaction strength with enzymes like PKS13 compared to HEF. HEA is also a MEA degradation product but shows lower thermal stability in CO₂ capture systems .
N-(2-Hydroxyethyl)-N-methylformamide
- Structure : Methyl group (-CH₃) on the nitrogen atom.
- Properties : N-methylation decreases basicity (pKa ~−0.5) and disrupts hydrogen bonding, reducing its antitumor efficacy compared to HEF. However, it exhibits higher volatility, making it suitable for gas-phase applications .
Styryl and Ethenyl Formamides
(Z)-N-(4-Hydroxystyryl)formamide (3) and (E)-N-(4-hydroxystyryl)formamide (4)
- Structure : Styryl (CH=CHPh) group with geometric isomerism.
- Properties : The conjugated double bond enables UV absorption, useful in photochemical studies. Both isomers show antimicrobial activity against E. coli and S. aureus, a feature absent in HEF .
N-[(Z)-2-(4-Hydroxyphenyl)ethenyl]-formamide
- Structure : Ethenyl (-CH=CH-) linkage.
- Properties : Isolated from fungal metabolites, this compound’s planar structure facilitates intercalation into DNA, unlike HEF’s mechanism .
Physicochemical and Functional Comparisons
Compound | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Industrial Role |
---|---|---|---|---|
N-(2-Hydroxyethyl)formamide | 89.09 | -NHCHO, -CH₂CH₂OH | Antitumor (paraptosis), enzyme inhibition | CO₂ capture degradation |
N-(2-Hydroxyethyl)acetamide | 103.12 | -NHCOCH₃, -CH₂CH₂OH | Limited bioactivity | CO₂ capture degradation |
N-(4-Pyrazolylphenyl)formamide | 175.18 | -NHCHO, -C₃H₃N₂ | Antimicrobial (Gram-negative) | Synthetic intermediate |
(Z)-N-(4-Hydroxystyryl)formamide | 163.17 | -NHCHO, -CH=CHPh | Antimicrobial (broad-spectrum) | Natural product isolation |
Analytical and Detection Methods
- GC-MS : Effective for detecting HEF and HEA in CO₂ capture systems using CP-SIL-5 CB columns .
- LC-MS/MS : Quantifies HEF alongside degradation byproducts like HEI (N-(2-hydroxyethyl)imidazole) with limits of detection (LOD) <0.01 μmol/g .
- NMR Spectroscopy : Critical for distinguishing HEF from structural analogs like N-(2-ethoxyethyl)formamide, which shows distinct δH shifts for ethoxy protons (~1.3 ppm) .
Biological Activity
N-(2-Hydroxyethyl)formamide (CAS Number: 693-06-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and applications based on diverse research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₃H₇NO₂
- Molecular Weight : 89.09 g/mol
- IUPAC Name : this compound
This compound serves as an intermediate in organic synthesis and has been investigated for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study published in Food Chemistry highlighted its efficacy in inhibiting bacterial growth, making it a potential candidate for food preservation and safety applications .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For example, a study reported that it significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 100 µM, suggesting its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with cellular components. It is hypothesized to induce apoptosis through the activation of caspases, which are critical in the programmed cell death pathway. This mechanism was observed in various cancer cell lines, indicating its role as a pro-apoptotic agent .
Case Studies
- Antimicrobial Application : A study evaluated the use of this compound in food preservation. The compound demonstrated a significant reduction in microbial load on meat samples, indicating its effectiveness as a natural preservative .
- Cancer Research : In a controlled experiment, researchers treated MCF-7 cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell proliferation, with IC50 values estimated at 150 µM after 48 hours of treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for obtaining high-purity N-(2-Hydroxyethyl)formamide in laboratory settings?
Basic Research Question
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting ethanolamine with formic acid under controlled temperature (60–80°C) and catalytic acidic conditions (e.g., sulfuric acid). Post-synthesis purification is critical; fractional distillation under reduced pressure (1–5 mmHg) and subsequent drying over molecular sieves (3Å) can achieve >95% purity . Characterization via NMR (e.g., ¹H NMR: δ 8.15 ppm for formyl proton) and FT-IR (C=O stretch at ~1670 cm⁻¹) is recommended to confirm structural integrity .
Q. How should researchers characterize this compound to validate its chemical identity and purity?
Basic Research Question
Key analytical techniques include:
- NMR Spectroscopy : ¹³C NMR can resolve the hydroxethyl group (δ 60–65 ppm) and formamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 90.1 (C₃H₇NO₂) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm can quantify impurities (<0.5% total) using retention time and relative response factors, as outlined in pharmacopeial methods .
Q. What safety protocols are essential for handling this compound in laboratory environments?
Basic Research Question
The compound is classified as a WGK 3 hazard (severely hazardous to water) and causes eye irritation (Category 2). Required precautions include:
- Use of PPE: Nitrile gloves, safety goggles, and lab coats.
- Storage: At 2–8°C in airtight, light-resistant containers to prevent hydrolysis .
- Waste disposal: Neutralization with dilute NaOH before incineration to avoid releasing toxic fumes (e.g., NOₓ) .
Q. What mechanistic insights explain this compound’s role in inducing paraptosis in cancer cells?
Advanced Research Question
In SMMC-7721 hepatocellular carcinoma cells, this compound triggers cytoplasmic vacuolization via endoplasmic reticulum (ER) stress. Methodologically, this involves:
- LC3-II Upregulation : Quantified via Western blot (anti-LC3B antibody) to monitor autophagy .
- Vacuole Formation Assays : Staining with LysoTracker Red (50 nM) and imaging via confocal microscopy .
- ROS Measurement : Use of DCFDA (2',7'-dichlorodihydrofluorescein diacetate) to correlate oxidative stress with paraptosis .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Advanced Research Question
Discrepancies in cytotoxicity (e.g., IC₅₀ variations) may arise from cell-specific metabolic pathways or uptake efficiency. To address this:
- Dose-Response Curves : Test a broad concentration range (0.1–100 µM) using MTT assays across multiple cell lines (e.g., HepG2, A549) .
- Metabolomic Profiling : LC-MS/MS to identify cell-specific metabolites (e.g., glutathione levels affecting detoxification) .
- Transport Inhibitor Studies : Co-treatment with cyclosporine A (P-glycoprotein inhibitor) to assess efflux pump contributions .
Q. What advanced analytical methods are used to detect trace impurities in this compound?
Advanced Research Question
Impurity profiling requires:
- GC-MS Headspace Analysis : To detect volatile byproducts (e.g., residual ethanolamine) with a DB-5MS column and He carrier gas .
- HPLC-UV/Vis with PDA Detection : Monitor non-volatile impurities (e.g., formamide derivatives) using a gradient elution (acetonitrile/water + 0.1% TFA) .
- qNMR : Absolute quantification of major impurities (>0.1%) using internal standards (e.g., 1,3,5-trimethoxybenzene) .
Q. How does this compound interact with biomacromolecules in pharmacological studies?
Advanced Research Question
The compound’s hydroxethyl group facilitates hydrogen bonding with proteins. Key methodologies include:
- Molecular Docking : AutoDock Vina to predict binding to ER stress sensors (e.g., IRE1α) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with purified proteins (e.g., GRP78) .
- Circular Dichroism (CD) : Assess conformational changes in proteins (e.g., α-helix to β-sheet transitions) upon interaction .
Properties
IUPAC Name |
N-(2-hydroxyethyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMUPQJDKBGDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883477 | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-06-1 | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Hydroxyethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-2-hydroxyethylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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